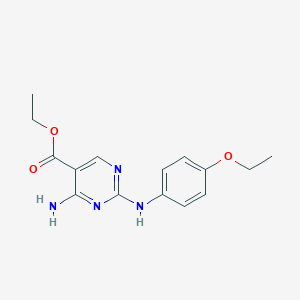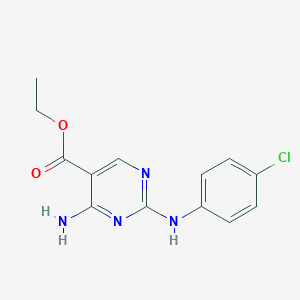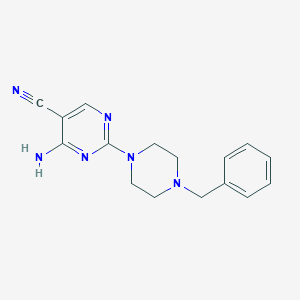![molecular formula C16H13N5O2S B276434 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276434.png)
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins that are involved in inflammation, tumor growth, and microbial infections. It also has the ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases.
Biochemical and Physiological Effects
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. It also has the ability to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of specific enzymes and proteins, which makes it a useful tool for studying their functions. It also has the ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one of the limitations is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to develop more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the toxicity and safety of this compound for use in humans.
Métodos De Síntesis
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 3,5-dimethoxybenzaldehyde, 2-amino-3-cyanopyridine, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure 6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Aplicaciones Científicas De Investigación
6-(3,5-Dimethoxyphenyl)-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H13N5O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
6-(3,5-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5O2S/c1-22-11-7-10(8-12(9-11)23-2)15-20-21-14(18-19-16(21)24-15)13-5-3-4-6-17-13/h3-9H,1-2H3 |
Clave InChI |
ONBOJUVGPIZYOV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]acetamide](/img/structure/B276351.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B276354.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276355.png)
![N-[5-cyano-2-(1-piperidinyl)-4-pyrimidinyl]-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276356.png)
![N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276357.png)
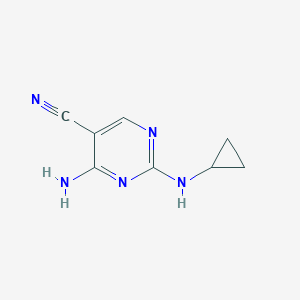
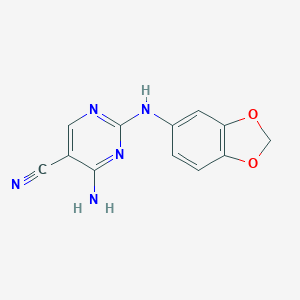
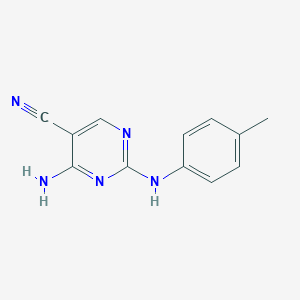
![N-{[(4-amino-5-cyano-2-pyrimidinyl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276367.png)
